JPC0323 Oleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

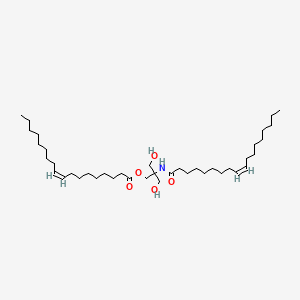

Molecular Formula |

C40H75NO5 |

|---|---|

Molecular Weight |

650.0 g/mol |

IUPAC Name |

[3-hydroxy-2-(hydroxymethyl)-2-[[(Z)-octadec-9-enoyl]amino]propyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C40H75NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(44)41-40(35-42,36-43)37-46-39(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,42-43H,3-16,21-37H2,1-2H3,(H,41,44)/b19-17-,20-18- |

InChI Key |

APXJNYREGIGZRA-CLFAGFIQSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NC(CO)(CO)COC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CO)(CO)COC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of JPC0323: A Novel Allosteric Modulator of Serotonin Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JPC0323 is a novel, brain-penetrant oleamide analogue that functions as a dual positive allosteric modulator (PAM) of the serotonin 5-HT2C and 5-HT2A receptors.[1][2][3] Developed through a fragment-based discovery approach, JPC0323 represents a first-in-class compound with a unique pharmacological profile.[1][4] It enhances the signaling of these key G-protein coupled receptors (GPCRs) without directly activating them, offering a promising new avenue for therapeutic intervention in conditions related to cognition, mood, and memory.[2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of JPC0323, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Introduction: The Serotonin 2C and 2A Receptors

The serotonin 5-HT2A and 5-HT2C receptors are predominantly expressed in the brain and play crucial roles in regulating a wide array of neurological processes.[2][3] Both receptors are members of the Gq/11 family of GPCRs.[4] Upon activation by the endogenous ligand serotonin (5-HT), they initiate a signaling cascade that leads to the activation of phospholipase Cβ (PLCβ).[4] This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger involved in numerous cellular responses.[4]

Given the high degree of similarity in the orthosteric binding sites of 5-HT receptor subtypes, developing selective agonists has been a significant challenge.[2][3][4] Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a novel strategy to achieve greater selectivity and fine-tune receptor activity.[4] JPC0323 has emerged from this paradigm as a selective modulator of the 5-HT2C and 5-HT2A receptors.[2][3][4]

Mechanism of Action of JPC0323

JPC0323 functions as a positive allosteric modulator (PAM) of both the 5-HT2C and 5-HT2A receptors.[1][5] This means that JPC0323 does not directly activate these receptors but rather enhances their response to the endogenous agonist, serotonin.[4] It binds to an allosteric site, a location on the receptor distinct from the orthosteric site where serotonin binds.[4] This binding event induces a conformational change in the receptor that increases its affinity for serotonin and/or enhances the efficacy of G-protein coupling and subsequent downstream signaling.

In vitro studies have demonstrated that JPC0323 potentiates 5-HT-induced intracellular calcium release in cells expressing either human 5-HT2A or 5-HT2C receptors.[5] Importantly, JPC0323 shows negligible affinity for the orthosteric binding sites of approximately 50 other GPCRs and transporters, highlighting its selectivity.[1][2][3][4]

While JPC0323 is a dual PAM in vitro, in vivo studies in rats suggest a preferential potentiation of the 5-HT2C receptor.[1][2][3] At effective doses, JPC0323 suppressed novelty-induced locomotor activity in a manner dependent on the 5-HT2C receptor, with no apparent contribution from the 5-HT2A receptor at the tested doses.[2][3][4]

Signaling Pathway of 5-HT2C/2A Receptors and JPC0323 Modulation

The canonical signaling pathway for 5-HT2C and 5-HT2A receptors, and the modulatory role of JPC0323, is depicted below.

Caption: 5-HT2C/2A Receptor Signaling Pathway and JPC0323 Modulation.

Quantitative Data Summary

The following tables summarize the key quantitative data for JPC0323 from in vitro and in vivo studies.

Table 1: In Vitro Activity of JPC0323

| Parameter | Cell Line | Receptor | Value | Reference |

| PAM Activity | CHO | Human 5-HT2A | Enhances 5-HT-induced Ca2+ release at 1 nM | [5] |

| PAM Activity | CHO | Human 5-HT2C | Enhances 5-HT-induced Ca2+ release at 1 nM | [5] |

| Selectivity | - | Panel of 21 receptors and transporters | No significant activity at 10 µM | [5] |

| Orthosteric Site Displacement | - | ~50 GPCRs and transporters | Negligible | [1][2][3][4] |

Table 2: In Vivo Activity of JPC0323 in Rats

| Parameter | Dose | Effect | Receptor Dependence | Reference |

| Spontaneous Locomotor Activity | 30 mg/kg | Reduction | 5-HT2C | [5] |

| Novelty-Induced Locomotor Activity | - | Suppression | 5-HT2C | [2][3][4] |

Detailed Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is used to determine the ability of JPC0323 to potentiate 5-HT-induced intracellular calcium release.

Experimental Workflow:

Caption: Workflow for In Vitro Calcium Mobilization Assay.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the unedited (INI) isoform of human 5-HT2C receptor (h5-HT2CR-CHO) or human 5-HT2A receptor (h5-HT2AR-CHO) are cultured in appropriate media.[4]

-

Cell Plating: Cells are plated into 96-well plates and grown to confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution at 37°C in the dark.

-

Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of JPC0323 or vehicle control.

-

Agonist Stimulation and Fluorescence Reading: A sub-maximal concentration of serotonin is added to the wells, and changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.[4]

-

Data Analysis: The potentiation of the 5-HT response by JPC0323 is calculated as the percentage increase in the fluorescence signal compared to the response with 5-HT alone.

In Vivo Locomotor Activity Assay

This assay assesses the effect of JPC0323 on spontaneous and novelty-induced locomotor activity in rats, providing insights into its in vivo efficacy and receptor-specific effects.

Methodology:

-

Animals: Adult male Sprague-Dawley rats are used for the study.

-

Habituation: Animals are habituated to the testing environment (e.g., open-field arenas) for a set period before the experiment.

-

Drug Administration: JPC0323 (e.g., 30 mg/kg) or vehicle is administered via an appropriate route (e.g., intraperitoneal injection).[5] To determine receptor dependence, specific antagonists for the 5-HT2C or 5-HT2A receptors can be co-administered.

-

Locomotor Activity Recording: Immediately after injection, rats are placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using an automated tracking system.

-

Data Analysis: The recorded locomotor activity data is analyzed to compare the effects of JPC0323 treatment with the vehicle control and to assess the impact of receptor antagonists.

Conclusion

JPC0323 is a pioneering dual positive allosteric modulator of the serotonin 5-HT2C and 5-HT2A receptors. Its mechanism of action, characterized by the potentiation of endogenous serotonin signaling at a site distinct from the orthosteric binding pocket, offers a novel and selective approach to modulating these critical CNS targets. The preferential in vivo activity at the 5-HT2C receptor further refines its potential therapeutic applications. The data and protocols presented in this guide provide a solid foundation for further research and development of JPC0323 and other allosteric modulators in this class.

References

- 1. JPC0323 - Wikipedia [en.wikipedia.org]

- 2. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

JPC0323 Oleate: An In-depth Technical Guide on its Effects on 5-HT2C Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of JPC0323 Oleate on the 5-HT2C receptor signaling pathways. This compound, a novel oleamide analogue, has been identified as a potent positive allosteric modulator (PAM) of the serotonin 5-HT2C receptor, a key target in the central nervous system for therapeutic intervention in a variety of disorders. This document details the quantitative data from in vitro functional assays, provides meticulous experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction to this compound and the 5-HT2C Receptor

The serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR), is widely expressed in the central nervous system and plays a crucial role in regulating mood, appetite, and cognition.[1] Agonism of the 5-HT2C receptor is a validated therapeutic strategy for conditions such as obesity and substance use disorders.[1] However, the development of selective orthosteric agonists has been challenging due to the high homology among serotonin receptor subtypes.[2]

Positive allosteric modulators offer a promising alternative by binding to a topographically distinct site on the receptor, thereby enhancing the effect of the endogenous agonist, serotonin (5-HT).[2] this compound (referred to as compound 13 in initial discovery studies) has emerged as a first-in-class dual positive allosteric modulator for the 5-HT2C and 5-HT2A receptors.[2][3] It demonstrates on-target properties with good brain penetration and negligible activity at the orthosteric binding site of numerous other GPCRs and transporters.[2] This guide focuses on its modulatory effects on the canonical 5-HT2C receptor signaling pathway.

Core Signaling Pathway: Gαq/11 Activation and Calcium Mobilization

The 5-HT2C receptor primarily couples to the Gαq/11 family of G proteins.[2] Upon activation by an agonist like serotonin, the receptor facilitates the exchange of GDP for GTP on the Gαq/11 subunit. This activates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1] This transient increase in cytosolic Ca2+ concentration is a key downstream signal that can be measured to quantify receptor activation.

This compound, as a PAM, enhances this 5-HT-induced calcium mobilization without demonstrating intrinsic agonist activity on its own at the tested concentrations.[2]

References

- 1. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JPC0323 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to JPC0323 and its Oleate Derivative: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of JPC0323, a novel positive allosteric modulator (PAM) of the serotonin 5-HT2C and 5-HT2A receptors. Additionally, this guide addresses its derivative, JPC0323 Oleate. JPC0323 has emerged from recent research as a promising tool for exploring the pharmacology of the serotonin system, with potential therapeutic applications in neurological and psychiatric disorders.[1][2] This document is intended for researchers and professionals in the field of drug discovery and development, offering detailed information on the compound's characteristics and the methodologies for its study.

Chemical Structure and Properties

JPC0323

-

Formal Name: N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-9Z-octadecenamide

-

CAS Number: 5972-45-2

-

Molecular Formula: C22H43NO4

-

Molecular Weight: 385.6 g/mol

-

Structure: JPC0323 is an oleamide analogue, characterized by a long-chain unsaturated fatty acid (oleic acid) linked via an amide bond to a tris(hydroxymethyl)aminomethane backbone.

This compound

-

Formal Name: 9Z-octadecenoic acid, 3-hydroxy-2-(hydroxymethyl)-2-[[(9Z)-1-oxo-9-octadecen-1-yl]amino]propyl ester[3]

-

CAS Number: 1612785-68-8[3]

-

Molecular Formula: C40H75NO5[3]

-

Molecular Weight: 650.0 g/mol [3]

-

Structure: this compound is an oleated derivative of JPC0323.[3] Its structure consists of a 2-amino-1,3-propanediol core that is di-acylated with oleic acid, forming both an amide and an ester linkage.

Synthesis

Synthesis of JPC0323

The synthesis of JPC0323 is achieved through a one-step coupling reaction between oleic acid and 2-amino-2-(hydroxymethyl)-1,3-propanediol (Tris).[4] While the specific, detailed protocol for JPC0323 is not publicly available, a general procedure for the synthesis of a series of oleamide analogues, including JPC0323, has been described.[4] This procedure utilizes standard peptide coupling reagents.

Logical Workflow for the Synthesis of JPC0323

Caption: General workflow for the one-step synthesis of JPC0323.

Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound has not been identified. Its di-acylated structure, featuring both an amide and an ester bond with oleic acid, suggests a multi-step synthesis. A plausible route would involve the initial N-acylation of 2-amino-1,3-propanediol with oleic acid, followed by a selective O-acylation (esterification) of one of the primary hydroxyl groups with a second molecule of oleic acid.

Biological Activity and Quantitative Data

JPC0323 is a positive allosteric modulator of both the 5-HT2C and 5-HT2A receptors.[5] It has been shown to enhance the intracellular calcium release induced by serotonin in cells expressing these receptors.[6] In vivo, JPC0323 has been observed to reduce spontaneous locomotor activity in rats.[6]

Note: To date, no specific pharmacological data for this compound (CAS 1612785-68-8) has been published in the peer-reviewed literature. The following tables summarize the available quantitative data for its precursor, JPC0323.

Table 1: In Vitro Activity of JPC0323 on 5-HT2C and 5-HT2A Receptors

| Receptor | Assay | Parameter | Value | Reference |

| h5-HT2CR-CHO cells | 5-HT-induced Ca2+ release | Emax (% of 5-HT) | Data not explicitly quantified in the provided search results. | [4] |

| h5-HT2AR-CHO cells | 5-HT-induced Ca2+ release | Emax (% of 5-HT) | Data not explicitly quantified in the provided search results. | [4] |

Table 2: In Vivo Effects of JPC0323 in Rats

| Experiment | Animal Model | Dose | Effect | Reference |

| Spontaneous Locomotor Activity | Rats | 30 mg/kg | Reduction in locomotor activity | [6] |

Signaling Pathway

JPC0323, as a positive allosteric modulator of 5-HT2A and 5-HT2C receptors, enhances the canonical signaling pathway of these receptors. Both 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 alpha subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

5-HT2A/5-HT2C Receptor Signaling Pathway

References

- 1. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. hellobio.com [hellobio.com]

- 5. wahoo.cns.umass.edu [wahoo.cns.umass.edu]

- 6. assets.fishersci.com [assets.fishersci.com]

JPC0323 Oleate: A Technical Guide to its Function as a Positive Allosteric Modulator of Serotonin 5-HT2A and 5-HT2C Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPC0323 Oleate, an oleated derivative of JPC0323, has emerged as a significant subject of research in the field of serotonergic modulation. JPC0323 is a dual positive allosteric modulator (PAM) of the serotonin 5-HT2A and 5-HT2C receptors.[1] This technical guide provides an in-depth analysis of this compound's role as a PAM, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. The information is primarily derived from the foundational study by Chen et al. (2023) in the Journal of Medicinal Chemistry, which first described this novel oleamide analogue.[2][3][4]

Introduction to this compound and its Target Receptors

JPC0323 is an analogue of the endogenous fatty acid amide, oleamide.[1] It has been identified as a "first-in-class" dual positive allosteric modulator of the serotonin 5-HT2C and 5-HT2A receptors.[1] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist (serotonin) binds. Positive allosteric modulators, like JPC0323, enhance the receptor's response to the endogenous agonist. This mechanism offers a potential therapeutic advantage by amplifying physiological signaling rather than constitutively activating the receptor.

The target receptors, 5-HT2A and 5-HT2C, are G protein-coupled receptors (GPCRs) predominantly expressed in the central nervous system. They are implicated in a wide range of physiological and pathological processes, including mood, cognition, and appetite.

Mechanism of Action: Signaling Pathway

The 5-HT2A and 5-HT2C receptors are coupled to the Gαq/11 signaling pathway. Upon binding of serotonin, these receptors activate Gαq/11, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). JPC0323, as a positive allosteric modulator, enhances this signaling cascade in the presence of serotonin.

References

- 1. JPC0323 - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

JPC0323 Oleate: A Potential Therapeutic Avenue for Neurological Disorders – A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPC0323 is a novel, brain-penetrant oleamide analogue that acts as a dual positive allosteric modulator (PAM) of the serotonin 5-HT2C and 5-HT2A receptors.[1][2] Preclinical evidence suggests its potential as a therapeutic agent for a range of neurological disorders. This technical guide provides an in-depth overview of the current understanding of JPC0323, focusing on its mechanism of action, preclinical pharmacology, and potential therapeutic applications. The information is primarily derived from the foundational study by Chen et al. (2023) in the Journal of Medicinal Chemistry.[1][3]

Introduction: The Rationale for 5-HT2C and 5-HT2A Receptor Modulation

Serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes, are widely expressed in the central nervous system and play crucial roles in regulating mood, cognition, and motor control.[1][3] Dysregulation of these receptors has been implicated in the pathophysiology of various neurological and psychiatric conditions, including epilepsy, anxiety, and depression.[4][5][6] Positive allosteric modulators offer a nuanced therapeutic approach by enhancing the effect of the endogenous ligand, serotonin, potentially leading to a more physiological and fine-tuned response with a lower risk of side effects compared to direct agonists.[1]

JPC0323, also referred to as compound 13 in the primary literature, emerged from a fragment-based drug discovery approach aimed at developing selective 5-HT2C receptor PAMs.[1][3] Its dual action on both 5-HT2C and 5-HT2A receptors presents a unique pharmacological profile with potential for broad therapeutic applications.

Mechanism of Action: A Dual Positive Allosteric Modulator

JPC0323 potentiates the intracellular signaling cascade initiated by serotonin binding to 5-HT2C and 5-HT2A receptors.[3] These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq/11 signaling pathway.[3] Upon activation, Gαq/11 stimulates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.[3][7]

References

- 1. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JPC0323 - Wikipedia [en.wikipedia.org]

- 3. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antidepressant-like effects of a novel 5-HT3 receptor antagonist 6z in acute and chronic murine models of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT3 Receptors: A Potential Therapeutic Target for Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antidepressant and anxiolytic effects of activating 5HT2A receptors in the anterior cingulate cortex and the theoretical mechanisms underlying them - A scoping review of available literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

JPC0323 Oleate: A Technical Guide to its Selectivity for 5-HT2A versus 5-HT2C Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JPC0323 Oleate, a novel dual positive allosteric modulator (PAM) of the serotonin 5-HT2A and 5-HT2C receptors. This compound, an analog of the endogenous fatty acid amide oleamide, presents a promising avenue for the nuanced modulation of the serotonergic system. This document summarizes the quantitative data regarding its selectivity, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Analysis of Receptor Selectivity

This compound's primary mode of action is to enhance the response of 5-HT2A and 5-HT2C receptors to the endogenous agonist, serotonin (5-HT). Its selectivity is determined by comparing its potentiation effects at each receptor subtype. The following tables summarize the key quantitative data from in vitro functional assays.

| Receptor Subtype | This compound Concentration | 5-HT Emax (% of 5-HT alone) |

| h5-HT2C-CHO | 1 nM | 121.0 ± 3.7% |

| h5-HT2A-CHO | 1 nM | 115.8 ± 5.2% |

Table 1: Potentiation of 5-HT Efficacy by this compound. Data represents the maximal response (Emax) to 5-HT in the presence of 1 nM this compound, expressed as a percentage of the maximal response to 5-HT alone in Chinese Hamster Ovary (CHO) cells stably expressing either the human 5-HT2C or 5-HT2A receptor.

| Compound | Receptor Subtype | Emax (% of 5-HT alone) |

| This compound (13) | h5-HT2C | 121.0 ± 3.7% |

| h5-HT2A | 115.8 ± 5.2% | |

| Compound 9 | h5-HT2C | 120.5 ± 4.5% |

| h5-HT2A | 118.9 ± 6.3% | |

| Compound 11 | h5-HT2C | 123.8 ± 2.9% |

| h5-HT2A | 117.2 ± 4.8% | |

| Compound 19 | h5-HT2C | 119.7 ± 5.1% |

| h5-HT2A | 116.5 ± 3.9% | |

| Compound 28 | h5-HT2C | 122.4 ± 3.5% |

| h5-HT2A | 114.3 ± 5.7% |

Table 2: Comparative Efficacy of this compound and Related Analogs. This table presents the potentiation of 5-HT's maximal efficacy by this compound (designated as compound 13 in the source literature) and other dual 5-HT2C/5-HT2A PAMs at a concentration of 1 nM.

Experimental Protocols

The quantitative data presented above was obtained through a fluorescence-based intracellular calcium release assay. The following is a detailed methodology based on the cited literature.

Cell Culture and Transfection:

-

Chinese Hamster Ovary (CHO) cells were stably transfected with the unedited (INI) isoform of either the human 5-HT2C receptor (h5-HT2C-CHO) or the human 5-HT2A receptor (h5-HT2A-CHO).

-

Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and grown to confluence in 96-well black-walled, clear-bottom plates.

Intracellular Calcium (Ca²⁺) Release Assay:

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C, allowing the dye to enter the cells.

-

Compound Incubation: After dye loading, the cells were washed and incubated with either vehicle or varying concentrations of this compound.

-

Agonist Stimulation: The plate was then placed in a fluorescence imaging plate reader (FLIPR). Serotonin (5-HT) was added to the wells to stimulate the receptors, and the resulting fluorescence signal, indicative of intracellular calcium release, was measured over time.

-

Data Analysis: The peak fluorescence response was measured and normalized to the response of 5-HT alone to determine the percentage of potentiation. Concentration-response curves were generated to calculate Emax values.

Visualizations

The following diagrams illustrate the signaling pathways of the 5-HT2A and 5-HT2C receptors and the experimental workflow for assessing the positive allosteric modulation by this compound.

Figure 1: Canonical Gq/11 signaling pathway for 5-HT2A and 5-HT2C receptors.

Figure 2: Workflow for assessing this compound's PAM activity.

Figure 3: this compound's dual positive allosteric modulation.

The Oleate Moiety: A Linchpin in the Allosteric Modulation of Serotonin Receptors by JPC0323 Oleate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JPC0323 Oleate has emerged as a significant positive allosteric modulator (PAM) of the serotonin 5-HT2A and 5-HT2C receptors, demonstrating potential for therapeutic applications. This technical guide delves into the critical role of the oleate group in the function of this compound. Through a comprehensive review of available data, we elucidate the structure-activity relationship, detail the experimental protocols for its characterization, and visualize the intricate signaling pathways involved. This document serves as a core resource for professionals engaged in the research and development of novel serotonergic modulators.

Introduction

Serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes, are pivotal in regulating a wide array of physiological and pathological processes, including mood, cognition, and appetite.[1] Allosteric modulation of these receptors offers a promising therapeutic strategy, providing enhanced selectivity and safety profiles compared to traditional orthosteric ligands. This compound, an oleated derivative of the 5-HT2A/2C PAM JPC0323, represents a key advancement in this area.[1][2] JPC0323 itself is an analogue of the endogenous fatty acid amide, oleamide, highlighting the intrinsic importance of the oleate structure in its pharmacological activity.[2] This guide will dissect the significance of the oleate group in the function of this compound, providing a detailed overview of its pharmacology, the experimental methodologies used to characterize it, and the underlying molecular mechanisms.

The Significance of the Oleate Group

The oleate moiety, a monounsaturated fatty acid, is not merely a passive carrier for the active pharmacophore in this compound. Its specific structural features are integral to the molecule's interaction with the 5-HT2A and 5-HT2C receptors, influencing its potency, efficacy, and selectivity as a positive allosteric modulator.

Structural Analogy to Oleamide

JPC0323 was developed as an analogue of oleamide, an endogenous lipid that has been shown to modulate serotonergic neurotransmission.[2] The long, unsaturated alkyl chain of the oleate group in this compound mimics that of oleamide, suggesting a similar binding mode within a lipid-exposed or hydrophobic pocket on the receptor. This lipophilic tail is crucial for anchoring the molecule to the receptor, likely at an allosteric site distinct from the orthosteric binding site of serotonin.

Impact on Allosteric Modulation

The oleate group is hypothesized to facilitate the positive allosteric modulation by:

-

Enhancing Receptor Occupancy: The hydrophobic interactions between the oleate chain and the receptor may increase the binding affinity and residence time of this compound, thereby prolonging its modulatory effects.

-

Inducing Conformational Changes: The binding of the oleate moiety to an allosteric site is believed to induce or stabilize a receptor conformation that enhances the affinity and/or efficacy of the endogenous ligand, serotonin.

-

Improving Physicochemical Properties: The lipidic nature of the oleate group can significantly influence the compound's pharmacokinetic properties, such as membrane permeability and brain penetration, which are critical for its in vivo efficacy.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its parent compound, JPC0323, based on the findings from Chen et al. (2023).[2]

Table 1: In Vitro Efficacy of JPC0323 as a Positive Allosteric Modulator

| Compound | Receptor | Assay | Parameter | Value |

| JPC0323 | 5-HT2C | Ca2+ Flux | % Emax of 5-HT | 144.3 ± 4.8% |

| JPC0323 | 5-HT2A | Ca2+ Flux | % Emax of 5-HT | 121.0 ± 3.7% |

| JPC0323 | 5-HT2B | Ca2+ Flux | % Emax of 5-HT | No significant effect |

Data represents the maximal potentiation of the 5-HT-induced response in the presence of 1 nM of the compound.

Table 2: In Vivo Effects of JPC0323 on Locomotor Activity in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Total Ambulations) | % Reduction from Vehicle |

| Vehicle + Vehicle | - | 4056 ± 333 | - |

| Vehicle + JPC0323 | 30 | 2788 ± 268* | ~31% |

*p < 0.05 compared to Vehicle + Vehicle group.

Table 3: Off-Target Binding Profile of JPC0323

| Target | Ki (µM) |

| Histamine H3 Receptor | 5.3 |

| Sigma σ2 Receptor | 3.6 |

JPC0323 was screened against a panel of approximately 50 GPCRs and transporters and showed negligible affinity for most targets.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's function.

Synthesis of this compound

This compound, or N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)oleamide, is synthesized through a one-step coupling reaction.[2]

Materials:

-

Oleic acid

-

2-Amino-2-(hydroxymethyl)-1,3-propanediol (Tris)

-

N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve oleic acid (1.0 equivalent) in dichloromethane.

-

Add HBTU (1.3 equivalents) or EDCI (1.5 equivalents) and HOBt (1.5 equivalents) to the solution and stir at room temperature.

-

Add 2-Amino-2-(hydroxymethyl)-1,3-propanediol (1.1 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

-

Stir the reaction for 8 hours at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product using column chromatography to yield this compound.

In Vitro Calcium (Ca2+) Flux Assay

This assay measures the ability of this compound to potentiate 5-HT-induced intracellular calcium mobilization in cells expressing 5-HT2A or 5-HT2C receptors.[2]

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT2A or 5-HT2C receptors.

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

-

Pluronic F-127

-

Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Serotonin (5-HT)

-

This compound

-

96-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader with automated liquid handling

Procedure:

-

Cell Plating: Seed the CHO cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in HBSS.

-

Add the this compound solutions to the respective wells and incubate for 15 minutes at room temperature.

-

-

5-HT Stimulation and Fluorescence Reading:

-

Prepare serial dilutions of 5-HT in HBSS.

-

Place the plate in the fluorescence microplate reader.

-

Initiate fluorescence reading to establish a baseline.

-

Use the automated liquid handling to add the 5-HT solutions to the wells.

-

Continue to record the fluorescence intensity for a set period to measure the calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity from baseline.

-

Determine the maximal response (Emax) for each concentration of 5-HT in the presence and absence of this compound.

-

Express the potentiation by this compound as a percentage of the maximal 5-HT response.

-

Radioligand Binding Assay

This assay is used to determine if this compound binds to the orthosteric site of the 5-HT2A or 5-HT2C receptors and to assess its off-target binding profile.[2]

Materials:

-

Cell membranes prepared from cells expressing the receptor of interest.

-

Radiolabeled ligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A).

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (a high concentration of an unlabeled competing ligand).

-

96-well filter plates (e.g., GF/B)

-

Vacuum filtration manifold

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membranes, radiolabeled ligand, and varying concentrations of this compound or the non-specific binding control.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.

-

Scintillation Counting:

-

Allow the filters to dry.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

If this compound does not displace the radioligand, it suggests it does not bind to the orthosteric site.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathway and experimental workflows discussed in this guide.

Caption: Signaling pathway of the 5-HT2C/2A receptor modulated by this compound.

References

- 1. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to JPC0323 Oleate: A Novel Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JPC0323 Oleate, a derivative of the novel positive allosteric modulator (PAM) of serotonin receptors 5-HT2A and 5-HT2C. This document collates available data on its chemical properties, experimental evaluation, and underlying signaling mechanisms, primarily based on research conducted on its parent compound, JPC0323.

Core Compound Identification

This compound is an oleated derivative of JPC0323, a dual 5-HT2C and 5-HT2A receptor positive allosteric modulator.[1] Allosteric modulators offer a sophisticated approach to receptor modulation by binding to a site distinct from the primary (orthosteric) site, thereby fine-tuning the receptor's response to the endogenous ligand, serotonin.

| Property | Value |

| CAS Number | 1612785-68-8 |

| Molecular Formula | C40H75NO5 |

| Parent Compound | JPC0323 (CAS: 5972-45-2, Formula: C22H43NO4)[1][2] |

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on JPC0323, the parent compound of this compound. These data provide insights into the potency and efficacy of the core molecule as a positive allosteric modulator.

Table 1: In Vitro Efficacy of JPC0323 on 5-HT Receptor-Mediated Calcium Release

| Cell Line | Modulator Concentration | Effect on 5-HT-induced Ca2+ release (Emax) |

| h5-HT2A-CHO Cells | 1 nM | Significant enhancement |

| h5-HT2C-CHO Cells | 1 nM | Significant enhancement |

| h5-HT2B-CHO Cells | Not specified | No significant effect |

| Data extracted from studies on JPC0323, which demonstrated potentiation of serotonin's effect in cells expressing human 5-HT2A and 5-HT2C receptors.[2] |

Table 2: In Vivo Effects of JPC0323

| Animal Model | Dosage | Observed Effect | Receptor Dependence |

| Rat | 30 mg/kg, ip | Reduction in spontaneous and novelty-induced locomotor activity | 5-HT2C-dependent |

| In vivo studies suggest that at the tested dose, the predominant effect of JPC0323 is mediated through the 5-HT2C receptor.[1][3][4] |

Experimental Protocols

The methodologies outlined below are based on the published research for JPC0323 and represent the key experiments for characterizing its activity. It is anticipated that similar protocols would be applicable for the evaluation of this compound.

Synthesis of Oleamide Analogues (General Procedure)

A one-step coupling of oleic acid with various amino alcohol analogues is conducted using a condensation reagent such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or 1-ethyl-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDCI) in combination with 1-hydroxybenzotriazole and an organic base like N,N-diisopropylethylamine (DIPEA).[3] The resulting compounds are then purified for subsequent in vitro functional assessment.[3]

In Vitro Functional Assessment: Calcium Mobilization Assay

This assay measures the intracellular calcium (Ca2+) efflux as an indicator of 5-HT2A/2C receptor activation.

-

Cell Culture: Chinese hamster ovary (CHO) cells stably transfected with the human 5-HT2A or 5-HT2C receptor are cultured.

-

Compound Incubation: The cells are pre-incubated with the test compound (e.g., JPC0323 at 1 nM) for a defined period (e.g., 15 minutes).[3]

-

Agonist Stimulation: Increasing concentrations of serotonin (5-HT) are added to the cells.[3]

-

Signal Detection: A fluorescence-based assay is used to measure the levels of intracellular calcium. The maximum 5-HT-evoked Ca2+ release (Emax) is determined.[3]

-

Data Analysis: The Emax in the presence of the modulator is compared to the Emax with 5-HT alone to determine the positive allosteric modulation effect.

In Vivo Assessment: Spontaneous Locomotor Activity

This experiment assesses the effect of the compound on exploratory behavior in rodents.

-

Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

-

Compound Administration: JPC0323 (e.g., 30 mg/kg) or vehicle is administered via intraperitoneal (ip) injection.

-

Behavioral Monitoring: The animals are placed in a novel, open-field arena, and their locomotor activity (e.g., total ambulations) is recorded over a set period (e.g., 90 minutes).[3]

-

Antagonist Studies: To determine receptor dependency, specific antagonists for 5-HT2A or 5-HT2C receptors can be co-administered with the test compound.

Visualizations: Signaling Pathways and Workflows

5-HT2A/2C Receptor Signaling Pathway

The 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway.[5] Upon activation, this pathway leads to an increase in intracellular calcium.

Caption: 5-HT2A/2C Gq-coupled signaling pathway.

Experimental Workflow for PAM Identification

The following diagram illustrates a typical workflow for the identification and characterization of positive allosteric modulators like JPC0323.

Caption: General workflow for PAM discovery.

References

- 1. JPC0323 - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

JPC0323: A Technical Overview of Off-Target Effects and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPC0323 is a novel, brain-penetrant positive allosteric modulator (PAM) of the serotonin 5-HT2C and 5-HT2A receptors.[1][2][3][4] Developed as an analog of the endogenous fatty acid amide oleamide, JPC0323 presents a promising pharmacological tool for investigating the nuanced roles of the 5-HT2C and 5-HT2A receptor systems in various physiological and pathological processes.[1] As with any novel therapeutic candidate, a thorough understanding of its off-target effects and overall safety profile is paramount for further development and clinical translation. This technical guide provides a comprehensive summary of the currently available data on the off-target interactions and safety assessment of JPC0323.

Off-Target Binding Profile

JPC0323 has been evaluated for its binding affinity against a broad panel of G-protein coupled receptors (GPCRs) and monoamine transporters to determine its selectivity. The primary screening was conducted through the National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP).

Summary of Off-Target Binding Data

| Target | K_i_ (μM) | Screening Platform | Reference |

| Histamine H3 Receptor | 5.3 | NIMH PDSP | [1] |

| Sigma σ2 Receptor | 3.6 | NIMH PDSP | [1] |

| ~50 Other GPCRs and Transporters | Negligible Displacement | NIMH PDSP | [1][2][3] |

JPC0323 demonstrated a favorable selectivity profile, with negligible displacement observed at the orthosteric sites of approximately 50 other GPCRs and transporters.[1][2][3] Micromolar affinity was noted for the histamine H3 and sigma σ2 receptors.[1]

Safety Profile

Key safety-related assessments have been conducted to evaluate the potential for adverse effects, particularly concerning cardiac function.

Summary of Safety-Related Findings

| Assay | Result | Implication | Reference |

| hERG Potassium Channel Binding | No displacement | Low risk of cardiac adverse events | [1] |

| 5-HT2B Receptor Binding | No effect | Avoidance of 5-HT2B-mediated cardiac valvulopathy | [4] |

A critical aspect of the safety profile of serotonergic drugs is their interaction with the 5-HT2B receptor, which has been linked to cardiac valvulopathy. JPC0323 does not affect the 5-HT2B receptor, mitigating this significant safety concern.[4] Furthermore, it did not show displacement at the human ether-a-go-go-related gene (hERG) potassium channel, suggesting a low potential for drug-induced QT prolongation and associated cardiac arrhythmias.[1]

Experimental Protocols

In Vitro Off-Target Screening

-

Objective: To determine the binding affinity of JPC0323 at a wide range of CNS receptors and transporters.

-

Methodology: Radioligand binding assays were performed by the NIMH Psychoactive Drug Screening Program (PDSP). A panel of approximately 50 GPCRs and monoamine transporters was utilized. The assays measure the displacement of a specific radioligand from its receptor by the test compound (JPC0323).

-

Data Analysis: The inhibition constant (K_i_) was calculated from the IC50 values obtained from the concentration-response curves.

In Vitro Functional Activity Assay

-

Objective: To characterize the functional activity of JPC0323 at serotonin receptors.

-

Methodology: A fluorescence-based assay was used to measure 5-HT-evoked intracellular calcium (Ca_i_²⁺) release in Chinese Hamster Ovary (CHO) cells stably transfected with the unedited (INI) isoform of the human 5-HT2C receptor (h5-HT2CR-CHO) or the human 5-HT2A receptor (h5-HT2AR-CHO).[1]

-

Procedure:

-

Cells were plated and grown to confluence.

-

Cells were loaded with a calcium-sensitive fluorescent dye.

-

JPC0323 (at a fixed concentration, e.g., 1 nM) was added to the cells.[5]

-

Cells were then stimulated with varying concentrations of serotonin (5-HT).

-

The change in fluorescence, corresponding to the increase in intracellular calcium, was measured.

-

-

Data Analysis: The potentiation of the 5-HT-induced response by JPC0323 was determined by comparing the E_max_ (maximum response) and EC50 (concentration of 5-HT that produces 50% of the maximal response) in the presence and absence of JPC0323.[1]

Signaling Pathways and Experimental Workflows

5-HT2A/2C Receptor Signaling Pathway

Caption: 5-HT2A/2C receptor signaling cascade initiated by serotonin and allosterically modulated by JPC0323.

Experimental Workflow for In Vitro Functional Assay

Caption: Workflow for assessing the functional activity of JPC0323 on 5-HT2A/2C receptors.

Conclusion

The available data indicate that JPC0323 is a selective positive allosteric modulator of 5-HT2C and 5-HT2A receptors with a promising safety profile. Its negligible affinity for a broad range of other receptors and transporters, coupled with a lack of interaction with the hERG channel and 5-HT2B receptor, suggests a reduced potential for off-target-related adverse effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and long-term safety of JPC0323.

References

- 1. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators. | Semantic Scholar [semanticscholar.org]

- 3. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JPC0323 - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

Methodological & Application

Protocol for in vitro assays using JPC0323 Oleate.

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

JPC0323 Oleate is a novel oleamide analogue that functions as a selective positive allosteric modulator (PAM) for the serotonin 5-HT2C receptor.[1][2][3] As a PAM, this compound enhances the response of the 5-HT2C receptor to its endogenous ligand, serotonin (5-HT). This document provides detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its potentiation of 5-HT-induced intracellular calcium mobilization in a recombinant cell line.

Mechanism of Action

The serotonin 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon activation by an agonist like serotonin, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This compound, as a PAM, binds to an allosteric site on the 5-HT2C receptor, distinct from the serotonin binding site, and enhances this signaling cascade, leading to a greater release of intracellular calcium in the presence of 5-HT.

Data Presentation

The following table summarizes the in vitro functional activity of this compound and related compounds. The data represents the maximum potentiation of 5-HT-induced intracellular Ca2+ release (Emax) in Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor (h5-HT2CR-CHO cells). The compounds were tested at a concentration of 1 nM. The maximum 5-HT-induced Ca2+ release in the absence of a test compound is set as 100%.

| Compound | Emax (% of 5-HT response) |

| JPC0323 (13) | 121.0 ± 3.7 |

| Oleamide (6) | ~11% enhancement |

| Compound 9 | Maintained 5-HT2C PAM activity |

Data adapted from Chen et al., 2023.[1]

Experimental Protocols

In Vitro Assay for 5-HT2C Receptor Activity: Intracellular Calcium Mobilization

This protocol describes a fluorescence-based assay to measure the potentiation of 5-HT-induced intracellular calcium mobilization by this compound in h5-HT2CR-CHO cells.

Materials and Reagents:

-

h5-HT2CR-CHO cells (Chinese Hamster Ovary cells stably transfected with the human 5-HT2C receptor)

-

Cell Culture Medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

-

This compound

-

Serotonin (5-HT)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

-

DMSO (for compound dilution)

-

Black-walled, clear-bottom 96-well or 384-well microplates

-

Fluorescence microplate reader with automated liquid handling (e.g., FLIPR®, FlexStation®)

Procedure:

-

Cell Culture and Plating:

-

Culture h5-HT2CR-CHO cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.

-

The day before the assay, harvest the cells and seed them into black-walled, clear-bottom 96-well plates at an optimized density to achieve a confluent monolayer on the day of the experiment.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations (e.g., starting from 1 nM).

-

Prepare a stock solution of 5-HT in Assay Buffer.

-

Prepare a series of 5-HT dilutions in Assay Buffer to generate a concentration-response curve.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02% v/v) in Assay Buffer. Probenecid can be included to inhibit organic anion transporters.

-

Remove the culture medium from the cell plate and wash the cells once with Assay Buffer.

-

Add the dye-loading buffer to each well and incubate for 60 minutes at 37°C.

-

After incubation, wash the cells with Assay Buffer to remove excess dye.

-

-

Assay Protocol (using a FLIPR-type instrument):

-

Place the cell plate into the fluorescence microplate reader.

-

The instrument will first add the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for a predetermined time (e.g., 15 minutes) to allow the compound to interact with the cells.

-

The instrument will then add the 5-HT dilutions to the wells to stimulate the 5-HT2C receptors.

-

Measure the fluorescence intensity before and after the addition of 5-HT at appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

For each concentration of this compound, generate a 5-HT concentration-response curve.

-

Determine the Emax (maximum effect) and EC50 (half-maximal effective concentration) values for 5-HT in the presence and absence of this compound.

-

The potentiation by this compound will be observed as an increase in the Emax and/or a leftward shift in the EC50 of 5-HT.

-

Mandatory Visualizations

Caption: Signaling pathway of 5-HT2C receptor activation and modulation by this compound.

Caption: Experimental workflow for the in vitro calcium mobilization assay.

References

Application Notes & Protocols for JPC0323 Oleate in Cell Culture

Introduction

JPC0323 Oleate is an oleated derivative of JPC0323, a positive allosteric modulator of the serotonin 5-HT2A and 5-HT2C receptors.[1][2] As a lipid-based compound, its delivery in aqueous cell culture media presents a significant challenge due to low solubility. To ensure bioavailability and prevent cytotoxicity from solvents or compound precipitation, a carefully optimized dissolution and delivery protocol is essential. The most common and effective method for introducing fatty acids and their derivatives into cell culture is by complexing them with fatty acid-free Bovine Serum Albumin (BSA).[3][4][5] This complex mimics the physiological transport of fatty acids in vivo and facilitates their uptake by cells.

This document provides a detailed protocol for the preparation of this compound-BSA complexes for use in cell culture experiments. It is crucial to adhere to the recommended temperatures and concentrations to maintain the integrity of both the compound and the BSA, as improper preparation can lead to unreliable experimental outcomes.[4]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a this compound-BSA complex for treating cells in culture. The method involves preparing separate stock solutions of fatty acid-free BSA and this compound, followed by a complexation step.

I. Materials

-

Fatty Acid-Free Bovine Serum Albumin (BSA)

-

Ethanol (200 proof, absolute)

-

Sterile Phosphate-Buffered Saline (PBS) or cell culture medium (serum-free)

-

Sterile, conical tubes (15 mL and 50 mL)

-

Water bath

-

Sterile syringe filters (0.22 µm)

-

Nitrogen gas source (optional, for solvent evaporation)

II. Preparation of 10% (w/v) Fatty Acid-Free BSA Stock Solution

-

Under sterile conditions, weigh out 1 g of fatty acid-free BSA and dissolve it in 10 mL of sterile PBS or serum-free cell culture medium.

-

To facilitate dissolution, gently swirl the solution and place it on a shaker at 37°C until the BSA is completely dissolved. Avoid vigorous vortexing to prevent frothing.[6]

-

Sterilize the 10% BSA solution by passing it through a 0.22 µm syringe filter.

-

Store the sterile 10% BSA stock solution at 4°C for up to one month.

III. Preparation of this compound Stock Solution

This compound is often supplied dissolved in methyl acetate.[1][2] This organic solvent must be removed before preparing the stock solution for cell culture.

-

Aliquot the desired amount of this compound (in methyl acetate) into a sterile glass tube.

-

Evaporate the methyl acetate under a gentle stream of nitrogen gas. Alternatively, use a vacuum concentrator (e.g., SpeedVac). Ensure the compound is completely dry.

-

Once the solvent is evaporated, dissolve the dried this compound in 100% ethanol to create a high-concentration stock solution (e.g., 10-50 mM). Heating at 37-50°C may be necessary to fully dissolve the compound.[4]

-

Store the ethanolic stock solution at -20°C.

IV. Preparation of this compound-BSA Working Solution

This procedure describes the complexation of this compound with BSA for a final working solution. The molar ratio of fatty acid to BSA is a critical parameter that can influence cellular responses and should be optimized for your specific cell type and experiment.[4] A common starting ratio is between 3:1 and 6:1 (Oleate:BSA).

-

Pre-warm the 10% BSA stock solution and the desired cell culture medium to 37°C.

-

In a sterile conical tube, add the required volume of the pre-warmed 10% BSA solution.

-

While gently vortexing the BSA solution, slowly add the required volume of the this compound ethanolic stock solution. Adding the oleate solution dropwise to the side of the tube while vortexing helps ensure proper mixing and complexation.

-

Incubate the mixture in a 37°C water bath for 30-60 minutes, with occasional gentle swirling, to allow for the complex to form.[7]

-

After incubation, add the pre-warmed cell culture medium to achieve the final desired treatment concentration.

-

The final concentration of ethanol in the cell culture medium should not exceed 0.05% to avoid solvent-induced cytotoxicity.[4]

-

A vehicle control should be prepared in parallel by adding an equivalent volume of ethanol to a BSA solution without the this compound.

Data Presentation

Table 1: Example Calculations for Preparing a 100 µM this compound-BSA Working Solution (5:1 Molar Ratio)

| Parameter | Value | Notes |

| This compound Stock | ||

| Molecular Weight | ~650 g/mol [1] | |

| Stock Concentration | 20 mM (in Ethanol) | Example concentration |

| BSA Stock Solution | ||

| BSA Molecular Weight | ~66,500 g/mol | |

| BSA Stock Concentration | 10% (w/v) ≈ 1.5 mM | |

| Working Solution (10 mL) | ||

| Final Oleate Concentration | 100 µM | |

| Final BSA Concentration | 20 µM | For a 5:1 Oleate:BSA ratio |

| Volume of Oleate Stock | 50 µL | (100 µM * 10 mL) / 20 mM |

| Volume of 10% BSA Stock | 133 µL | (20 µM * 10 mL) / 1.5 mM |

| Final Ethanol Concentration | 0.5% | This is too high. Must be diluted further. |

| Final Dilution Step | ||

| Intermediate Volume | 183 µL | 50 µL Oleate + 133 µL BSA |

| Final Volume | 10 mL | Add 9.817 mL of medium |

| Corrected Final Ethanol | 0.05% | (50 µL / 10,000 µL) * 100% |

Note: The final ethanol concentration is a critical parameter. The calculations above illustrate the importance of using a high-concentration oleate stock to keep the final solvent concentration low. Adjust stock concentrations as needed.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound-BSA complex preparation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 1612785-68-8 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]

- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: JPC0323 Oleate in Neuronal Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPC0323 Oleate is a novel synthetic oleamide analogue identified as a brain-penetrant positive allosteric modulator (PAM) of the serotonin 5-HT2C receptor (5-HT2CR).[1][2][3] Allosteric modulators offer a sophisticated approach to drug discovery by targeting a site on the receptor distinct from the endogenous ligand binding site, allowing for the fine-tuning of receptor activity.[1] The serotonin 5-HT2C and 5-HT2A receptors are widely distributed in the central nervous system and are implicated in various physiological processes, including mood, cognition, and memory.[1] JPC0323 has demonstrated selectivity for the 5-HT2CR and has shown efficacy in in vivo models, suggesting its potential as a chemical probe to explore the therapeutic relevance of 5-HT2CR modulation.[1][2]

These application notes provide a framework for utilizing this compound in neuronal cell culture models to investigate its effects on neuronal function and to explore its potential as a modulator of serotonergic signaling. The following protocols are based on established neuronal culture techniques and the known pharmacology of this compound.

Data Presentation

Table 1: In Vitro Functional Activity of this compound

| Cell Line | Receptor Expressed | Assay Type | Agonist | This compound Concentration | Observed Effect (% of 5-HT max response) | Reference |

| CHO | h5-HT2CR | Ca2+ Mobilization | 5-HT | 10 µM | ~120% | [1] |

| CHO | h5-HT2AR | Ca2+ Mobilization | 5-HT | 10 µM | No significant potentiation | [1] |

Table 2: In Vivo Properties of this compound

| Parameter | Value/Observation | Species | Dosage | Reference |

| Plasma Exposure | Acceptable | Mouse | 10 mg/kg (i.p.) | [1] |

| Brain Penetration | Demonstrable | Mouse | 10 mg/kg (i.p.) | [1] |

| Behavioral Effect | Suppression of novelty-induced locomotor activity | Mouse | 10 mg/kg (i.p.) | [1][2] |

Signaling Pathway and Experimental Workflow

Caption: Proposed signaling pathway of this compound at the 5-HT2C receptor.

Caption: Experimental workflow for testing this compound in neuronal cell cultures.

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on 5-HT-Induced Calcium Mobilization in a Neuronal Cell Line (e.g., SH-SY5Y)

Objective: To determine if this compound potentiates 5-HT-induced intracellular calcium release in a human neuronal cell line endogenously expressing 5-HT2C receptors.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

-

Retinoic Acid (for differentiation)

-

Poly-D-lysine coated 96-well black-wall, clear-bottom plates

-

This compound stock solution (in DMSO)

-

Serotonin (5-HT) stock solution (in sterile water)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

For differentiation, plate cells at a density of 30,000 cells/well in a 96-well plate.

-

After 24 hours, replace the medium with a low-serum (1% FBS) medium containing 10 µM retinoic acid to induce a neuronal phenotype.

-

Maintain the differentiation for 5-7 days, changing the medium every 2-3 days.

-

-

Calcium Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Aspirate the culture medium from the differentiated cells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C.

-

After incubation, wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL of HBSS to each well.

-

-

Compound Treatment and Measurement:

-

Prepare a dilution series of this compound in HBSS.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes at room temperature.

-

Place the plate in a fluorescence plate reader (e.g., FlexStation 3 or similar).

-

Set the instrument to measure fluorescence (Excitation: ~494 nm, Emission: ~516 nm).

-

Establish a baseline fluorescence reading for 15-20 seconds.

-

Automatically inject a sub-maximal concentration of 5-HT (e.g., EC20) and continue to record the fluorescence signal for at least 90 seconds.

-

The potentiation by this compound will be observed as an increase in the peak fluorescence signal compared to the 5-HT alone control.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Normalize the data to the maximal response induced by a saturating concentration of 5-HT.

-

Plot the concentration-response curve for this compound's potentiation and determine the EC50 value.

-

Protocol 2: Evaluation of this compound's Influence on Neuronal Excitability using Patch-Clamp Electrophysiology

Objective: To investigate the effect of this compound on the membrane potential and firing properties of primary cortical neurons in response to serotonin.

Materials:

-

Primary cortical neurons (e.g., from E18 rat or mouse embryos)

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

Poly-D-lysine and laminin-coated coverslips

-

Artificial cerebrospinal fluid (aCSF) for recording

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass pipettes

-

This compound and Serotonin stock solutions

Procedure:

-

Primary Neuron Culture:

-

Isolate cortical neurons from E18 embryos following established protocols.

-

Plate the dissociated neurons on poly-D-lysine/laminin-coated coverslips in Neurobasal medium with supplements.

-

Culture the neurons for 10-14 days in vitro (DIV) to allow for maturation and synapse formation.

-

-

Electrophysiological Recording:

-

Transfer a coverslip with mature neurons to a recording chamber on the microscope stage and perfuse with aCSF.

-

Pull patch pipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.

-

Establish a whole-cell patch-clamp configuration on a visually identified pyramidal-like neuron.

-

Record baseline membrane potential and firing activity in current-clamp mode.

-

-

Compound Application and Data Acquisition:

-

Apply a low concentration of 5-HT via the perfusion system to induce a sub-threshold depolarization or a slight increase in firing rate.

-

Once a stable response to 5-HT is established, co-apply this compound (e.g., 1-10 µM) with the same concentration of 5-HT.

-

Record changes in membrane potential, input resistance, and the frequency and pattern of action potentials.

-

To assess effects on synaptic transmission, voltage-clamp recordings of spontaneous or evoked excitatory/inhibitory postsynaptic currents (EPSCs/IPSCs) can also be performed before and after compound application.

-

-

Data Analysis:

-

Measure and compare the resting membrane potential, action potential frequency, and amplitude before and after the application of this compound in the presence of 5-HT.

-

Analyze changes in the properties of synaptic currents (amplitude, frequency).

-

Use appropriate statistical tests to determine the significance of any observed effects.

-

Potential Applications in Neuronal Models

-

Modulation of Neuronal Network Activity: Investigate how this compound alters spontaneous or evoked activity in cultured neuronal networks (e.g., on multi-electrode arrays).

-

Neurotransmitter Release: Examine the effect of this compound on the serotonin-mediated release of other neurotransmitters, such as dopamine or GABA, from specific neuronal populations.

-

Neuroprotection Assays: Assess whether potentiation of 5-HT2CR signaling by this compound can protect neurons from excitotoxicity or oxidative stress-induced cell death.

-

Models of Neurological Disorders: Utilize this compound in neuronal culture models derived from induced pluripotent stem cells (iPSCs) from patients with psychiatric or neurological disorders to explore the therapeutic potential of 5-HT2CR modulation.

Conclusion

This compound represents a valuable pharmacological tool for the investigation of 5-HT2C receptor function in the central nervous system. The protocols and applications outlined here provide a foundation for researchers to explore the effects of this novel 5-HT2CR positive allosteric modulator in various neuronal cell culture models. Such studies will be crucial in elucidating the role of 5-HT2CR in neuronal signaling and in evaluating its potential as a therapeutic target.

References

- 1. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Oleate Administration in In Vivo Rodent Studies

Disclaimer: No public information is available for a compound specifically named "JPC0323 Oleate." The following application notes and protocols are based on published research for oleic acid and its derivative, Sulfosuccinimidyl oleate (SSO), and are intended to serve as a general guide. Researchers should adapt these protocols based on the specific characteristics of their proprietary compound.

Introduction

Oleic acid, a monounsaturated omega-9 fatty acid, and its derivatives are subjects of extensive research in metabolic diseases, including obesity and type 2 diabetes. These compounds are known to influence lipid metabolism, food intake, and inflammatory signaling. This document provides detailed protocols for the administration of oleic acid and Sulfosuccinimidyl oleate (SSO) in rodent models, summarizes key quantitative data from relevant studies, and illustrates associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo rodent studies involving the administration of oleic acid and SSO.

Table 1: Oleic Acid Administration and Effects

| Parameter | Details | Species/Strain | Key Findings |

| Administration Route | Intravenous infusion | Rat (Wistar) | A method for continuous intravenous infusion of large amounts of oleic acid has been developed.[1][2] |

| Dosage | Infused at a rate equal to the turnover rate of endogenous free fatty acids for 3 hours. | Rat | The infused fatty acids are metabolized similarly to endogenous free fatty acids.[1][2] |

| Administration Route | Intravenous injection (orbital plexus) | Mouse | Used to induce a lung injury model resembling acute respiratory distress syndrome (ARDS).[3] |

| Dosage | 10 µmol of sodium-oleate solution in 100 µL per animal. | Mouse | The oleate is used in its salt form to prevent embolism.[3] |

| Administration Route | Dietary administration | Mouse | Dietary oleic acid is a key factor in reducing food intake and increasing satiety.[4][5] |

| Dietary Composition | Oleic Acid Diet (OAD): 38.4 mg of OA/g and 7.2 mg of SA/g. | Mouse | Mice on a low oleic acid diet showed increased food intake and body weight gain.[4][5] |

Table 2: Sulfosuccinimidyl Oleate (SSO) Administration and Effects

| Parameter | Details | Species/Strain | Key Findings |

| Administration Route | Oral gavage | Mouse (C57/BL) | SSO is effective in treating obesity and metabolic syndrome induced by a high-fat diet (HFD).[6][7][8] |

| Dosage | 50 mg/kg/day | Mouse (C57/BL) | SSO attenuated the assembly of intestinal epithelial chylomicrons by inhibiting fatty acid transport.[6][8] |

| Treatment Duration | 12 weeks | Mouse (C57/BL) | Reduced plasma triglyceride and free fatty acid levels.[6][8] |

| Key Outcomes | Improved insulin resistance, decreased fasting blood glucose, and improved glucose tolerance.[7][8] | Mouse (C57/BL) | Ameliorated hepatic steatosis induced by a high-fat diet.[6][7][8] |

| Administration Route | Oral gavage | Mouse (BALB/cABom) | A single 50 mg/kg dose significantly reduced cortical ischemic infarct size in a stroke model.[9] |

Experimental Protocols

Protocol for Intravenous Infusion of Oleic Acid in Rats

This protocol is adapted from a method for the continuous intravenous infusion of large amounts of oleic acid.[1][2]

Materials:

-

Oleic acid

-

Bovine Serum Albumin (BSA)

-

Sterile saline

-

Sonicator

-

Infusion pump

-

Catheters

Procedure:

-

Preparation of Oleic Acid Emulsion:

-

Prepare an emulsion of oleic acid by sonication.

-

Stabilize the emulsion with a low concentration of albumin.

-

-

Animal Preparation:

-

Anesthetize the rat according to approved institutional protocols.

-

Surgically implant a catheter into a suitable vein (e.g., jugular vein).

-

-

Infusion:

-

Connect the catheter to an infusion pump.

-

Infuse the oleic acid emulsion continuously for the desired duration (e.g., 3 hours).

-

The infusion rate should be calculated to match the turnover rate of endogenous free fatty acids.

-

-

Monitoring:

-

Monitor the animal for any signs of distress, hemolysis, or hemoglobinuria.

-

At the end of the infusion period, collect blood and tissue samples for analysis.

-

Protocol for Oral Administration of Sulfosuccinimidyl Oleate (SSO) in Mice

This protocol is based on a study investigating the effects of SSO on high-fat diet-induced obesity.[6][7][8]

Materials:

-

Sulfosuccinimidyl oleate (SSO)